1-Benzyl-3-(3-bromophenyl)piperazine

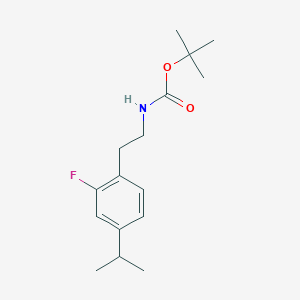

Übersicht

Beschreibung

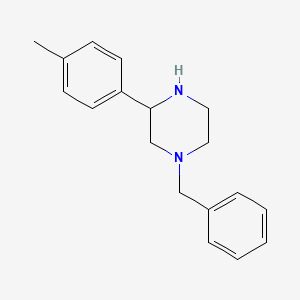

1-Benzyl-3-(3-bromophenyl)piperazine is a derivative of Benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

The synthesis of piperazines has been a topic of interest in recent years. A common method for synthesizing piperazines involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(3-bromophenyl)piperazine is C17H19BrN2 . The average mass is 331.250 Da and the monoisotopic mass is 330.073151 Da .Chemical Reactions Analysis

Reactions at the benzylic position are common in organic chemistry. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Psychiatric Disorders

1-Benzyl-3-(3-bromophenyl)piperazine, as part of the piperazine family, is noted for its significance in medicinal chemistry due to its presence in compounds with central pharmacological activities. Research has identified its structure as a pivotal element in the development of therapeutic agents for various psychiatric disorders. Notably, compounds within this group have demonstrated promising results as potential atypical antipsychotics. One such example is a compound initially identified for its antipsychotic potential and later modified to improve its potency and oral bioavailability, leading to the creation of more effective derivatives with reduced risk of extrapyramidal side effects in humans (Bolós et al., 1996). Further, the piperazine moiety is integral to drugs with antipsychotic, antidepressant, and anxiolytic applications, emphasizing its value in addressing a spectrum of mental health conditions (Brito et al., 2018).

Role in Anticancer Therapy

Piperazine derivatives have shown promise in anticancer research. For instance, certain piperazine and triphenyl derivatives were tested against human chronic myelogenous leukemia cells, with some exhibiting significant inhibition of cell proliferation and potential synergistic effects with established anticancer drugs. This highlights the therapeutic potential of these compounds in cancer treatment strategies (Saab et al., 2013).

Antimicrobial and Antifungal Properties

The exploration of piperazine derivatives has extended into antimicrobial and antifungal domains. Research indicates that certain piperazine-linked structures demonstrate potent antibacterial activities against resistant strains of bacteria, showcasing their potential as effective agents in combating microbial infections. Similarly, piperazine derivatives have also displayed significant antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains, opening avenues for their use in treating infections resistant to conventional therapies (Shroff et al., 2022; Krishna Reddy et al., 2013)(Reddy et al., 2013).

Advanced Functional Materials

Piperazine compounds have also been studied for their role in creating advanced functional materials. Research has shown that certain piperazine-based compounds, when synthesized with specific substituents, exhibit unique properties that can be harnessed for specialized applications, such as fluorescent logic gates and solvent-polarity reconfigurable logic gates. These findings point to the potential of piperazine derivatives in the development of innovative materials for various technological applications (Gauci & Magri, 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-benzyl-3-(3-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDFNZLMWWGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(3-bromophenyl)piperazine | |

Retrosynthesis Analysis

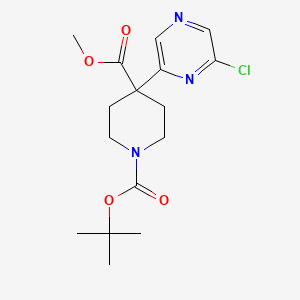

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)